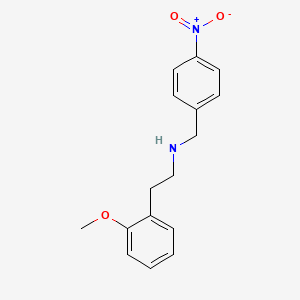
1-(4-ethylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzoyl)piperidine, commonly known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. EBP is a piperidine derivative that belongs to the class of N-substituted benzoyl derivatives. This compound has been found to possess various biological activities and has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of EBP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. EBP has also been found to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters, leading to an increase in their levels.
Biochemical and Physiological Effects:
EBP has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EBP has also been found to possess anticonvulsant properties and has been shown to reduce seizure activity in animal models of epilepsy. Additionally, EBP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using EBP in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a useful tool for studying the role of neurotransmitters in various biological processes. However, one of the limitations of using EBP in lab experiments is its potential toxicity. EBP has been found to be toxic at high doses, and caution should be exercised when using it in lab experiments.
将来の方向性
There are several future directions for research on EBP. One area of research is the development of new drugs based on the structure of EBP. Researchers are also interested in studying the potential use of EBP in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, researchers are interested in studying the potential use of EBP in the treatment of pain and inflammation. Further studies are needed to fully understand the mechanism of action of EBP and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-ethylbenzoyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. EBP has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Further studies are needed to fully understand the potential therapeutic applications of EBP.
合成法
The synthesis of EBP involves the reaction of 4-ethylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure EBP.
科学的研究の応用
EBP has been extensively studied for its potential applications in the development of new drugs. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. EBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(4-ethylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-12-6-8-13(9-7-12)14(16)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFHRAWAPVANQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5007870.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5007871.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5007877.png)

![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)

![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)

![3-chloro-N-cyclopentyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5007924.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5007949.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)
![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)
